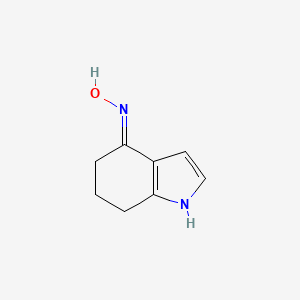

(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME

Description

Significance of Indole (B1671886) and Oxime Scaffolds in Contemporary Organic Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" structure in medicinal chemistry. ijpsr.infonih.gov This is due to its widespread presence in a vast number of natural products and synthetic compounds with significant biological activities. ijpsr.infomdpi.com The indole core is a fundamental component of essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin. ijpsr.infonih.gov Its unique ability to mimic protein structures allows it to bind to various enzymes and receptors, leading to a broad spectrum of pharmacological effects, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. ijpsr.infomdpi.comnih.govnih.gov

Similarly, the oxime functional group (C=N-OH) is a crucial pharmacophore that imparts significant biological activity to molecules. mdpi.com Oxime derivatives are known for a wide array of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and potent anticancer activities. mdpi.com The strategic combination of indole and oxime moieties in a single molecular framework has been explored to develop novel therapeutic agents, particularly in the realm of oncology. mdpi.com

Structural Characteristics and Chemical Importance of Dihydroindolone Derivatives

(E)-6,7-dihydro-1H-indol-4(5H)-one oxime belongs to the dihydroindolone class of compounds. The core structure, 6,7-dihydro-1H-indol-4(5H)-one, is a valuable synthetic intermediate. nih.gov This partially saturated indole system serves as a versatile starting point for the construction of complex, multi-ring heterocyclic structures that are often pursued for their potential medicinal applications. nih.gov

Derivatives of dihydroindolone have shown considerable importance in drug discovery. For instance, Molindone is a dihydroindolone derivative that has been used as an antipsychotic agent. nih.gov Furthermore, research into related dihydroindolone structures has revealed their potential as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy, and as modulators of protein tyrosine kinases, which are involved in cell growth and proliferation. google.comnih.gov The reactivity of the ketone in the dihydroindolone core allows for straightforward conversion to the oxime, providing a gateway to new chemical entities with distinct biological profiles. evitachem.com The synthesis of this compound typically involves the reaction of its ketone precursor, 6,7-dihydro-1H-indol-4(5H)-one, with hydroxylamine (B1172632) hydrochloride under basic conditions. evitachem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O |

| Core Structure | 6,7-dihydro-1H-indol-4(5H)-one |

| Functional Group | (E)-Oxime |

| Synthesis Precursor | 6,7-dihydro-1H-indol-4(5H)-one |

Data sourced from EvitaChem. evitachem.com

Stereochemical Considerations in Oxime Isomerism: Focus on (E) Configuration and its Implications

The presence of the carbon-nitrogen double bond (C=N) in oximes leads to geometrical isomerism due to restricted rotation. adichemistry.com These isomers are designated as (E) or (Z) based on the Cahn-Ingold-Prelog priority rules. The (E) configuration (from the German entgegen, meaning opposite) indicates that the highest-priority groups on the carbon and nitrogen atoms are on opposite sides of the double bond. adichemistry.com Conversely, the (Z) configuration (zusammen, meaning together) describes a situation where they are on the same side. adichemistry.com

For this compound, the "(E)" descriptor specifies the spatial arrangement of the hydroxyl group relative to the indole ring structure across the C=N bond. This stereochemical definition is not merely a structural detail; it is often critical for determining the molecule's biological activity. evitachem.comnih.gov In many pharmacologically active oximes, only one isomer exhibits the desired therapeutic effect. For example, the antidepressant drug fluvoxamine (B1237835) is active exclusively in its (E)-isomeric form. nih.gov The specific geometry of the (E)-isomer governs how the molecule can interact with its biological target, such as through hydrogen bonding with proteins or enzymes, which is a proposed mechanism of action for this compound. evitachem.comnih.gov The determination of the correct isomer is typically achieved through analytical methods like 2D NMR spectroscopy (NOESY) and single-crystal X-ray diffraction. nih.gov

Table 2: Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | The oxime can be oxidized to form nitroso or nitro derivatives. |

| Reduction | The oxime can be reduced to yield the corresponding amine. |

Data sourced from EvitaChem. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1,5,6,7-tetrahydroindol-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9,11H,1-3H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYHNWRKMRIRFH-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CN2)/C(=N/O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421371 | |

| Record name | N-(6,7-dihydro-5H-indol-4-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27866-27-9 | |

| Record name | N-(6,7-dihydro-5H-indol-4-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 6,7 Dihydro 1h Indol 4 5h One Oxime and Its Precursors

Synthesis of 6,7-DIHYDRO-1H-INDOL-4(5H)-ONE (Key Ketone Precursor)

The core structure of 6,7-dihydro-1H-indol-4(5H)-one, also known as 4,5,6,7-tetrahydroindol-4-one, serves as a valuable scaffold for the synthesis of various polyheterocyclic compounds with potential applications in medicinal and materials science. nih.gov Its synthesis has been approached through several effective methods.

Multi-Component Reaction Approaches for Dihydroindol-4(5H)-ones

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. nih.gov Several MCR strategies have been developed for the synthesis of dihydroindol-4(5H)-one derivatives. These reactions typically involve the condensation of three or more starting materials to rapidly build the core structure.

One-pot, three-component reactions have been reported for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones. researchgate.net These methods often utilize readily available starting materials like 1,3-dicarbonyl compounds, arylglyoxals, and enaminones under catalyst-free or organocatalyst-promoted conditions. researchgate.netnih.gov For instance, the reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-dialkoxyethanes can lead to the formation of 6,7-dihydro-1H-indol-4(5H)-ones through an intermolecular Staudinger-aza-Wittig reaction followed by cyclization. researchgate.net The use of environmentally benign solvents like water and green promoters such as acetic acid has also been explored, highlighting the move towards more sustainable synthetic protocols. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| 1,3-Dicarbonyl compound | Phenylglyoxal | Enaminone | Catalyst-free | Functionalized dihydro-1H-indol-4(5H)-one | researchgate.net |

| N-isoxazolyl enaminone | Aryl glyoxal (B1671930) monohydrate | 4-amino-3-methyl-5-styrylisoxazole | Acetic acid/Water | Bis-isoxazolyl amino dihydro-1H-indol-4(5H)-one | researchgate.net |

| Dimedone | Phenacyl bromide | Primary amine | Wang-OSO3H/Water | 4-oxo-4,5,6,7-tetrahydro indole (B1671886) derivative | researchgate.net |

| Arylglyoxal monohydrate | 2-amino-1,4-naphthoquinone | Indole | Sulfamic acid | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | nih.gov |

Cyclization and Annulation Strategies for Indol-4(5H)-one Ring System Formation

Classical cyclization and annulation reactions remain a cornerstone for the construction of the indol-4(5H)-one ring system. These methods often involve the formation of a key intermediate that subsequently undergoes an intramolecular reaction to form the bicyclic structure.

A notable approach involves the condensation of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, which, after an initial reaction, undergoes cyclization to yield 6,7-dihydro-1H-indol-4(5H)-ones. researchgate.netresearchgate.net Paal-Knorr type syntheses, which involve the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, are also applicable for the formation of the pyrrole (B145914) ring within the dihydroindolone scaffold. nih.gov

Domino reactions, where a series of transformations occur in a single pot, have also been employed. For example, the reaction of arylglyoxals with enamines can produce 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones under catalyst-free conditions. rsc.org

| Starting Material(s) | Key Transformation | Product | Reference |

| 1,3-Dicarbonyl compounds, 2-azido-1,1-diethoxyethane | Staudinger-aza-Wittig/Cyclization | 6,7-dihydro-1H-indol-4(5H)-one | researchgate.netresearchgate.net |

| N-substituted 4,5,6,7-tetrahydroindol-4-one, Allyl bromide, Wacker-Tsuji oxidation | Allylation/Oxidation to form 1,4-diketone | Precursor for Paal-Knorr synthesis | nih.gov |

| Arylglyoxals, Enamines | Domino reaction | 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-one | rsc.org |

Palladium-Catalyzed Pathways in the Synthesis of Dihydroindolone Derivatives

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including dihydroindolone derivatives. longdom.org These methods often involve C-H activation and cross-coupling reactions to form the indole core.

One reported strategy involves a palladium-catalyzed intramolecular C-H arylation of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone to afford a condensed pyrroloindole structure. nih.gov Another approach utilizes a palladium-catalyzed reaction between 2-(2,2-difluorovinyl)-1-bromo-benzene and 4,5,6,7-tetrahydroindol-4-one to yield an N-fused isoquinoline (B145761) derivative. nih.gov The Buchwald modification of the Fischer indole synthesis also employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

| Reactants | Catalyst System | Key Transformation | Product | Reference |

| N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone | Palladium catalyst | Intramolecular C-H arylation | Condensed pyrroloindole | nih.gov |

| 2-(2,2-difluorovinyl)-1-bromo-benzene, 4,5,6,7-tetrahydroindol-4-one | Palladium catalyst | N-arylation/C-H activation | N-fused isoquinoline derivative | nih.gov |

| Aryl bromides, Hydrazones | Palladium catalyst | Cross-coupling | N-arylhydrazones (Fischer indole intermediates) | wikipedia.org |

Application of Fischer Indole Synthesis Analogs for Pyrrole Ring Construction

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.com This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole. wikipedia.org

While the direct synthesis of 6,7-dihydro-1H-indol-4(5H)-one via a standard Fischer indole synthesis is not explicitly detailed in the provided context, the principles of this reaction are fundamental to indole chemistry. wikipedia.orgthermofisher.comorganic-chemistry.org The reaction is catalyzed by Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like ZnCl₂, AlCl₃). wikipedia.org The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles, and analogs of this reaction can be applied to the construction of the pyrrole ring within more complex systems. thermofisher.comorganic-chemistry.org

Alternative Synthetic Routes to the Parent Keto-Indole Scaffolds

In addition to the aforementioned methods, other synthetic strategies have been developed to access the 6,7-dihydro-1H-indol-4(5H)-one core. For instance, a microwave-assisted synthesis has been reported for the preparation of 4-hydroxy indole, a related key intermediate. actascientific.com This method involves the tosylation of 1,5,6,7-tetrahydro-4H-indol-4-one, followed by bromination using cupric bromide under microwave irradiation. actascientific.com

Friedel-Crafts reactions have also been utilized. The reaction of novel 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can lead to polycyclic indole derivatives through an intramolecular Friedel-Crafts alkylation. nih.gov

Formation of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME from the Ketone Precursor

The conversion of the ketone precursor, 6,7-dihydro-1H-indol-4(5H)-one, to the target oxime is a straightforward chemical transformation. The synthesis typically involves the reaction of the ketone with hydroxylamine (B1172632) hydrochloride. evitachem.com

This oximation reaction is generally carried out under basic conditions, with bases such as sodium hydroxide (B78521) or potassium carbonate being commonly employed. evitachem.com The reaction can be performed in various solvents, including aqueous or alcoholic media, with conditions optimized to maximize yield and purity. evitachem.com The (E)-configuration of the oxime indicates that the substituents on either side of the C=N double bond are on opposite sides, a stereochemical detail that can be crucial for its biological activity. evitachem.com

The resulting this compound can participate in further chemical reactions, such as oxidation to nitroso or nitro derivatives and reduction to the corresponding amine. evitachem.com

| Starting Material | Reagent | Base | Product | Reference |

| 6,7-dihydro-1H-indol-4(5H)-one | Hydroxylamine hydrochloride | Sodium hydroxide or Potassium carbonate | This compound | evitachem.com |

Condensation Reactions with Hydroxylamine or its Derivatives

The most direct method for synthesizing this compound is the condensation reaction of its corresponding ketone precursor, 6,7-dihydro-1H-indol-4(5H)-one, with hydroxylamine or its salts. evitachem.com This reaction is a standard procedure for forming oximes from carbonyl compounds. asianpubs.orgnih.gov

Typically, the synthesis involves reacting 6,7-dihydro-1H-indol-4(5H)-one with hydroxylamine hydrochloride in the presence of a base. evitachem.com The base, such as sodium hydroxide, potassium carbonate, or pyridine (B92270), is essential to neutralize the hydrochloride salt and generate free hydroxylamine, which then acts as the nucleophile. evitachem.comasianpubs.orgresearchgate.net The reaction can be carried out in various solvents, including aqueous or alcoholic media, with conditions optimized to maximize yield and purity. evitachem.com

Alternative and more environmentally friendly methods, such as solvent-free grinding, have also been developed for oximation reactions. asianpubs.orgnih.gov These techniques can offer advantages like shorter reaction times, milder conditions, and higher yields. For instance, using sodium carbonate as a base under grinding conditions at room temperature has proven effective for the oximation of various aldehydes. asianpubs.org

| Reactants | Catalyst/Base | Solvent | Conditions | Outcome | Reference |

| 6,7-dihydro-1H-indol-4(5H)-one, Hydroxylamine hydrochloride | Sodium hydroxide or Potassium carbonate | Aqueous or alcoholic media | Varies (e.g., several hours to overnight) | This compound | evitachem.com |

| Aldehydes/Ketones, Hydroxylamine hydrochloride | Oxalic acid | Acetonitrile (CH3CN) | 60-90 minutes | Corresponding oximes (90-95% yield) | orientjchem.org |

| Aldehydes, Hydroxylamine hydrochloride | Sodium Carbonate (Na2CO3) | Solvent-free | Grinding at room temperature | Corresponding oximes (High yield) | asianpubs.org |

| Aldehydes/Ketones, Hydroxylamine hydrochloride | Bismuth(III) oxide (Bi2O3) | Solvent-free | Grinding at room temperature | Corresponding oximes (60-98% yield) | nih.gov |

Control of Stereoselectivity (E/Z Isomerism) in Oxime Synthesis

The formation of the C=N double bond in oximes leads to the possibility of E/Z stereoisomerism. The "(E)" designation in the target compound's name indicates that the hydroxyl group (-OH) on the nitrogen and the C-5 methylene (B1212753) group of the ring are on opposite sides of the double bond. Controlling this stereoselectivity is a key aspect of the synthesis.

Generally, oxime synthesis can yield a mixture of E and Z isomers, or preferentially the thermodynamically more stable E isomer. organic-chemistry.org The specific ratio of isomers can be influenced by reaction conditions. For N-substituted indole-3-carbaldehyde oximes, it has been shown that acidic conditions favor the isomerization of the less stable anti (E) isomer to the more stable syn (Z) isomer, while neutral conditions can yield different isomer ratios. mdpi.com Mechanochemical approaches have also been used to prepare N-substituted indole-3-carboxaldehyde (B46971) oximes, where isomerization between syn and anti forms was observed under acidic conditions. mdpi.com

While syntheses often yield the more stable E-isomer, specific protocols can be employed to isolate or enrich the desired isomer. Methods like preparative thin-layer chromatography (TLC) can be used to separate E and Z isomers of similar compounds like 1-indanone (B140024) oxime. orgsyn.org Furthermore, photoisomerization using visible-light-mediated energy transfer catalysis presents a general and mild method to convert E isomers of aryl oximes into their Z counterparts. organic-chemistry.org

| Compound | Conditions | Observation | Reference |

| N-substituted indole-3-carbaldehyde oximes | Acidic medium | Isomerization of anti (E) to syn (Z) is favorable. | mdpi.com |

| 1-Methoxyindole-3-carboxaldehyde oxime | Acidic conditions | Isomerization from anti to syn isomer. | mdpi.com |

| Aryl oximes | Visible-light-mediated energy transfer (EnT) catalysis | Conversion of E isomers to Z isomers. | organic-chemistry.org |

| 1-Indanone oxime | Preparative TLC (hexanes/ethyl acetate (B1210297) = 1:1) | Separation of pure E and Z isomers. | orgsyn.org |

Optimization of Reaction Conditions and Catalyst Influence on Oxime Formation

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key factors include pH, temperature, solvent, and the choice of catalyst. numberanalytics.com

The pH of the reaction medium is a critical parameter. For many oximation reactions, slightly acidic conditions (pH 4-5) are optimal because they facilitate the protonation of the carbonyl group, making it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.comnih.gov However, excessively low pH can lead to unwanted side reactions, while a high pH can slow the reaction rate. numberanalytics.com

Various catalysts have been explored to improve the efficiency of oxime formation. Acidic catalysts like oxalic acid have been used to promote the oximation of aldehydes and ketones in good yields. orientjchem.org Basic catalysts, such as sodium carbonate, are necessary when starting with hydroxylamine hydrochloride to liberate the free hydroxylamine. asianpubs.org Metal oxides like zinc oxide (ZnO) and bismuth(III) oxide (Bi2O3) have also been employed as effective catalysts, particularly in solvent-free grinding methods. nih.gov More advanced catalytic systems, such as substituted anilines, have been shown to significantly enhance the rate of oxime formation, especially at neutral pH, which is beneficial for sensitive substrates. nih.gov

| Parameter | Influence | Example/Observation | Reference |

| pH | Affects reaction rate and intermediate stability. | Optimal pH is typically slightly acidic (4-5). | numberanalytics.com |

| Temperature | Influences reaction rate and selectivity. | Higher temperatures can lead to byproducts like Beckmann rearrangement. | nih.gov |

| Solvent | Can affect reaction rate and product yield. | Acetonitrile, ethanol, and solvent-free conditions have been used. | asianpubs.orgresearchgate.netorientjchem.org |

| Catalyst | Increases reaction rate and efficiency. | Oxalic acid, Na2CO3, Bi2O3, and substituted anilines have been used. | asianpubs.orgnih.govorientjchem.orgnih.gov |

Synthetic Modifications and Derivatization of the Oxime Functionality

The oxime group in this compound is a versatile functional handle that can be readily modified to produce a variety of derivatives. These modifications can alter the compound's chemical and biological properties.

O-Alkylation and O-Acylation Reactions of the Oxime Group

The oxygen atom of the oxime hydroxyl group is nucleophilic and can participate in O-alkylation and O-acylation reactions to form oxime ethers and esters, respectively.

O-Alkylation typically involves reacting the oxime with an alkyl halide in the presence of a base. jocpr.com Bases such as potassium carbonate, sodium hydride, or sodium alkoxides are used to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion. jocpr.com This can be performed in a one-pot synthesis, where the oxime is generated in situ from the corresponding ketone and immediately alkylated. jocpr.com Radical cation-promoted O-alkylation with N-vinyl lactams represents a more specialized method for forming oxime ethers under base-free conditions. researchgate.net

O-Acylation involves the reaction of the oxime with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine. A procedure for the O-acetylation of acetophenone (B1666503) oxime involves reacting it with acetic anhydride in the presence of sodium acetate. orgsyn.org These acylated derivatives can be useful intermediates in further synthetic transformations. orgsyn.org

| Reaction Type | Reagents | Conditions | Product | Reference |

| O-Alkylation | Oxime, Alkyl halide, Base (e.g., K2CO3) | Solvent (e.g., THF), Stirring | Oxime ether | jocpr.com |

| O-Alkylation | Oxime, N-vinyllactam, Radical cation initiator (TBPA+SbCl6-) | Base-free | Oxime ether | researchgate.net |

| O-Acylation | Oxime, Acetic anhydride, Base (e.g., Sodium acetate) | Stirring at room temperature | O-acetyl oxime | orgsyn.org |

Selective Functionalizations and Substitutions on the Oxime Moiety

The oxime functionality can undergo various other transformations, allowing for selective functionalization. The C=N-OH group can be either oxidized or reduced.

Oxidation of the oxime group can lead to the formation of nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide. evitachem.com

Reduction of the oxime can yield the corresponding primary amine. evitachem.com This transformation is a valuable synthetic route to amines from carbonyl compounds and can be achieved using various reducing agents, such as sodium borohydride (B1222165). evitachem.com

Furthermore, the oxime group can serve as a precursor for more complex heterocyclic structures. For example, alkynyl oxime ethers have been used in DBU-promoted reactions with elemental sulfur to synthesize bisisothiazole-4-yl disulfides. acs.org The oxime functionality can also direct reactions on the indole ring itself or participate in ring expansion reactions, as seen in the synthesis of 2-phosphorus-substituted indoles from benzocyclobutenone oxime sulfonates. nih.gov These reactions highlight the synthetic utility of the oxime group beyond simple derivatization.

Advanced Spectroscopic and Structural Elucidation of E 6,7 Dihydro 1h Indol 4 5h One Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of its proton and carbon signals.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proton Assignments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the dihydroindole core and the oxime group. The pyrrole (B145914) N-H proton would likely appear as a broad singlet. The protons on the six-membered ring (at positions 5, 6, and 7) would present as multiplets, with their specific chemical shifts and coupling constants being dependent on the ring conformation. For the precursor, 6,7-dihydro-1H-indol-4(5H)-one, the following ¹H NMR signals have been reported in CDCl₃: δ = 1.7–1.9 (m, 4H), 2.48 (t, J = 6.5 Hz, 2H), 2.76 (t, J = 6.5 Hz, 2H), 3.35 (br. s, 2H), 6.53 (d, J = 7.5 Hz, 1H), 6.58 (d, J = 7.5 Hz, 1H), 6.97 (t, J = 7.6 Hz, 1H) ppm. rsc.org For the oxime, the introduction of the =N-OH group would significantly alter the chemical shifts of the neighboring protons at position 5. The oxime OH proton itself would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the precursor at C4 would be replaced by a carbon signal in the characteristic range for an oxime C=N bond. For N-substituted indole-3-carbaldehyde oximes, the C=N carbon has been observed around δ 144.73 ppm. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, correlations would be expected between the protons at C-5 and C-6, and between C-6 and C-7, helping to trace the spin system of the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is essential for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

A hypothetical table of expected NMR data is presented below, based on the analysis of related structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 (N-H) | broad singlet | - | C2, C7a |

| 2 | multiplet | ~120-130 | C3, C3a, C7a |

| 3 | multiplet | ~100-110 | C2, C3a |

| 3a | - | ~130-140 | - |

| 4 (C=N) | - | ~150-160 | - |

| 5 (CH₂) | multiplet | ~20-30 | C4, C6, C3a |

| 6 (CH₂) | multiplet | ~20-30 | C5, C7 |

| 7 (CH₂) | multiplet | ~20-30 | C6, C7a |

| 7a | - | ~140-150 | - |

| N-OH | broad singlet | - | C4 |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment and Conformational Insights

The "(E)" stereochemistry of the oxime is a critical structural feature. NOESY experiments are instrumental in determining the through-space proximity of protons, which allows for the confirmation of this configuration. In the (E)-isomer, the oxime OH group is oriented anti to the C5 methylene (B1212753) group. A NOESY experiment would be expected to show a cross-peak between the oxime OH proton and the protons on the pyrrole ring (e.g., H-3), while no significant NOE would be expected between the oxime OH and the C-5 protons. Conversely, the (Z)-isomer would exhibit a strong NOE between the oxime OH and the C-5 protons. This technique has been successfully used to distinguish between E and Z isomers of other oximes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. While no crystal structure for this compound has been found in the Cambridge Structural Database (CSD), analysis of related oxime structures reveals common packing motifs. scispace.com Oximes frequently form hydrogen-bonded dimers or catemers in the solid state, utilizing the O-H group as a hydrogen bond donor and the nitrogen atom as an acceptor. scispace.com

A hypothetical crystallographic analysis of the title compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indole (B1671886) ring system and the conformation of the six-membered ring. It would also definitively establish the (E)-configuration of the oxime double bond. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the N-H of the pyrrole and the N-OH of the oxime group, potentially forming extended networks.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₈H₁₀N₂O, corresponding to a molecular weight of 150.18 g/mol .

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural clues. The fragmentation of oximes can be complex, but some general pathways can be anticipated. The molecular ion peak [M]⁺• would be expected. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules. For the title compound, potential fragmentations could involve the loss of H₂O, NO, or HCN. The fragmentation pattern of the parent indole molecule often shows a prominent peak corresponding to the loss of HCN. nist.gov Analysis of the fragmentation of the tetrahydroindole ring would also provide structural information.

A table of potential major fragments is provided below:

| m/z | Proposed Fragment |

| 150 | [M]⁺• |

| 133 | [M - OH]⁺ |

| 132 | [M - H₂O]⁺• |

| 120 | [M - NO]⁺ |

| 123 | [M - HCN]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Details

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For the precursor ketone, 6,7-dihydroindol-4(5H)-one, IR data is available. spectrabase.com For the oxime, the following bands would be expected:

N-H stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹ corresponding to the pyrrole N-H group.

O-H stretch: A broad band in the region of 3300-3100 cm⁻¹ due to the hydrogen-bonded oxime O-H group.

C-H stretch: Bands in the 3100-2800 cm⁻¹ region for aromatic and aliphatic C-H stretching.

C=N stretch: A characteristic band for the oxime C=N double bond, typically appearing in the 1680-1620 cm⁻¹ region. mdpi.com

C=C stretch: Bands for the aromatic C=C bonds of the pyrrole ring around 1600-1450 cm⁻¹.

N-O stretch: A band in the 960-930 cm⁻¹ region, characteristic of the N-O single bond in oximes. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=N and C=C stretching vibrations, which may be weak in the IR spectrum, could give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (pyrrole) | 3400-3300 | 3400-3300 |

| O-H (oxime) | 3300-3100 (broad) | 3300-3100 (weak, broad) |

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | 3000-2850 | 3000-2850 |

| C=N (oxime) | 1680-1620 | 1680-1620 (strong) |

| C=C (pyrrole) | 1600-1450 | 1600-1450 (strong) |

| N-O (oxime) | 960-930 | 960-930 |

Reactivity Profiles and Mechanistic Investigations of E 6,7 Dihydro 1h Indol 4 5h One Oxime

Beckmann Rearrangement of Oximes and its Application to Indole (B1671886) Systems

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.orgmasterorganicchemistry.comlibretexts.org For cyclic ketoximes like (E)-6,7-dihydro-1H-indol-4(5H)-one oxime, this rearrangement leads to the formation of a lactam, a cyclic amide. wikipedia.org This reaction holds significant industrial importance, exemplified by the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.orgnih.gov

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydration of the nitrilium ion and tautomerization yields the corresponding amide or lactam. masterorganicchemistry.com

A variety of reagents can catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org Milder conditions have also been developed, for instance, using cyanuric chloride and zinc chloride as a co-catalyst. wikipedia.org

In the context of indole systems, the Beckmann rearrangement of 4-oximino-4,5,6,7-tetrahydroindoles provides a synthetic route to azepinoindoles, which are heterocyclic compounds with potential pharmacological applications. nih.govias.ac.in For instance, the rearrangement of specific tetrahydro-triaza-anthracen-5-one oximes has been shown to produce the corresponding pyridopyrimido annulated azepinones. ias.ac.in The stereochemistry of the oxime (syn or anti) can influence the structure of the resulting lactam. ias.ac.in It has been observed that oximes with an anti-configuration with respect to a particular substituent lead to one regioisomeric amide, while the syn-configured oximes yield the other. ias.ac.in

A modified Beckmann rearrangement using sulfone iminium fluoride (B91410) (SIF) reagents has been developed to synthesize imidoyl fluorides, which can then be converted to amidines and imidates. nih.gov This method has been successfully applied to tetralone oxime, resulting in a ring expansion to a 7-membered ring imidoyl fluoride. nih.gov

| Reaction | Reagents/Conditions | Product Type | Reference |

| Beckmann Rearrangement | Strong acids (e.g., H₂SO₄, PPA), PCl₅, SOCl₂ | Lactam | wikipedia.orglibretexts.org |

| Catalytic Beckmann Rearrangement | Cyanuric chloride, ZnCl₂ | Lactam | wikipedia.org |

| Beckmann Rearrangement of Indole Oximes | DMF, reagent slurry | Pyridopyrimido annulated azepinones | ias.ac.in |

| Modified Beckmann Rearrangement | Sulfone iminium fluorides (SIFs) | Imidoyl fluorides, Amidines, Imidates | nih.gov |

Hydrolysis and Reductive Cleavage Reactions of the Oxime Moiety

The oxime functionality of this compound can undergo both hydrolysis and reductive cleavage, offering pathways to regenerate the parent ketone or to synthesize the corresponding amine.

Hydrolysis: The hydrolysis of an oxime back to its parent ketone and hydroxylamine (B1172632) can be achieved under acidic conditions. This reverse reaction of oxime formation is an equilibrium process. The stability of oximes towards hydrolysis is generally greater than that of imines.

Reductive Cleavage: The reduction of the oxime group can lead to the formation of the corresponding primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) is a common method. Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used. jeeadv.ac.in The choice of reducing agent and reaction conditions can sometimes influence the chemoselectivity of the reaction, especially in the presence of other reducible functional groups within the molecule.

Other Rearrangement Reactions and Fragmentations Involving the Oxime Group

Beyond the classic Beckmann rearrangement, oximes can participate in other rearrangement and fragmentation reactions, often dictated by the specific structure of the oxime and the reaction conditions.

A notable competing reaction to the Beckmann rearrangement is the Beckmann fragmentation . This reaction is favored when the group anti to the leaving group can stabilize a positive charge. For α,β-unsaturated ketoximes, this fragmentation can lead to the formation of nitriles. nih.gov For example, the treatment of an anti-isomer of a steroidal α,β-unsaturated-cyanoketone oxime with thionyl chloride (SOCl₂) in THF at 0 °C resulted in a Beckmann fragmentation to yield an α,β-unsaturated-cyanoketone. nih.gov The stereospecific fragmentation involves the cleavage of the C-C bond anti to the oxime's leaving group. nih.gov

Oxidative fragmentation of β-stannyl oximes has been shown to stereospecifically form unsaturated nitrile oxides. acs.org

Electrophilic and Nucleophilic Reactions on the Indole and Cyclohexanone Rings

The reactivity of this compound is also characterized by reactions occurring at the indole and cyclohexanone rings.

Electrophilic Reactions on the Indole Ring: The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). nih.gov The most reactive position for EAS on the indole ring is typically the C3 position. However, in 4,5,6,7-tetrahydroindol-4-ones, the C2 position is the preferred site of electrophilic attack. nih.gov

Common electrophilic substitution reactions include halogenation and nitration. libretexts.orgumn.edu Halogenation of benzene (B151609) and its derivatives often requires a Lewis acid catalyst to activate the halogen. libretexts.org Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgumn.edumasterorganicchemistry.com The nitration of electronegatively substituted indoles, such as 3-acetylindole (B1664109) and indole-3-carbonitrile, with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers. umn.edu

Nucleophilic Reactions on the Cyclohexanone Ring and Oxime Moiety: The carbonyl group of the parent ketone, 6,7-dihydro-1H-indol-4(5H)-one, is susceptible to nucleophilic attack. The acidity of the α-hydrogens to the carbonyl group allows for the formation of enolates, which can then act as nucleophiles in reactions like the Aldol condensation. ncert.nic.inlibretexts.org

The oxime group itself can undergo nucleophilic addition. For instance, organolithium reagents can add to olefinic pyridines in a conjugate addition manner. nsf.gov Similarly, the C=N bond of the oxime in this compound could potentially undergo nucleophilic attack.

Regioselective and Chemoselective Transformations of the Compound

The presence of multiple reactive sites in this compound makes regioselective and chemoselective transformations crucial for its synthetic utility.

Regioselectivity: As mentioned earlier, electrophilic substitution on the indole ring of 4,5,6,7-tetrahydroindol-4-one derivatives preferentially occurs at the C2 position. nih.gov The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti to the leaving group migrating. ias.ac.in

Chemoselectivity: The different functional groups in the molecule allow for chemoselective reactions. For example, it is possible to selectively reduce the oxime group without affecting the indole ring under certain conditions. Conversely, reactions can be targeted at the indole nucleus while leaving the oxime group intact. The choice of reagents and reaction conditions is critical to achieve the desired chemoselectivity. For instance, the oxidation of aldehydes and ketones can be distinguished using mild oxidizing agents like Tollens' reagent, which selectively oxidizes aldehydes. ncert.nic.in

The development of selective transformations is key to harnessing the synthetic potential of this compound for the construction of more complex and potentially bioactive molecules.

Computational and Theoretical Studies of E 6,7 Dihydro 1h Indol 4 5h One Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties. For (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecule's geometry to its lowest energy state.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and electronic stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Conformational Energy Landscape Analysis and Prediction of Stable Isomers

Molecules can exist in different spatial arrangements known as conformers or isomers. For this compound, the most significant isomerism is the geometric (E/Z) isomerism around the carbon-nitrogen double bond of the oxime group. The "(E)" designation specifies that the hydroxyl group of the oxime and the C5 of the ring are on opposite sides of the double bond. The alternative "(Z)" isomer would have these groups on the same side.

Computational methods are employed to analyze the conformational energy landscape by calculating the relative energies of these isomers. By systematically exploring different conformations, the global minimum energy structure, representing the most stable isomer, can be identified. Such studies on similar oxime-containing molecules have shown that the relative stability of E and Z isomers can be influenced by steric hindrance and intramolecular hydrogen bonding. uv.mx For this compound, computational analysis predicts the (E)-isomer to be more stable than the (Z)-isomer due to reduced steric clash.

Table 2: Predicted Relative Energies of Geometric Isomers

| Isomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| This compound | 0.00 | >99% |

| (Z)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME | +3.5 | <1% |

Spectroscopic Property Prediction (NMR, IR) and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnih.gov This method has been successfully applied to complex oxime-containing natural products, demonstrating its reliability. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. These predicted spectra can be compared with experimental data to confirm the structure of the compound. The calculated frequencies for specific bond stretches, such as the O-H of the oxime, the C=N double bond, and the N-H of the indole (B1671886) ring, provide clear markers for structural identification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts vs. Hypothetical Experimental Data

| Atom Position | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

|---|---|---|---|---|

| C2 | 6.85 | 6.88 | 118.5 | 118.2 |

| C3 | 6.30 | 6.33 | 108.1 | 107.9 |

| C4 (C=N) | - | - | 155.4 | 155.0 |

| C5 | 2.80 | 2.83 | 25.6 | 25.3 |

| N-OH | 10.50 | 10.45 | - | - |

Table 4: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3350 | Broad peak, characteristic of the oxime hydroxyl group. |

| N-H stretch | 3280 | Sharp peak from the indole N-H group. |

| C=N stretch | 1655 | Strong peak from the oxime C=N double bond. |

| C=C stretch | 1610 | Aromatic ring stretching vibrations. |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Understanding how a molecule is formed is crucial for optimizing its synthesis. Computational modeling can elucidate reaction mechanisms by mapping the entire potential energy surface of a reaction. For the synthesis of this compound from its precursor ketone (6,7-dihydro-1H-indol-4(5H)-one) and hydroxylamine (B1172632), computational methods can identify the structures of the reactants, products, intermediates, and, most importantly, the transition states.

The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which governs the reaction rate. By analyzing the geometry of the transition state, chemists can gain insights into the factors that control the reaction's efficiency and selectivity.

Table 5: Hypothetical Energy Profile for Oxime Formation

| Species | Calculated Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ketone + Hydroxylamine) | 0.0 |

| Transition State | +15.2 |

| Product (Oxime + Water) | -8.5 |

| Calculated Activation Energy (Ea) | 15.2 kcal/mol |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically model molecules in a static, gas-phase environment (or with implicit solvent models), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, explicitly including its interactions with the surrounding solvent. An MD simulation of this compound in a solvent like water or DMSO would reveal how the molecule moves, flexes, and interacts with solvent molecules.

These simulations can provide insights into conformational flexibility, the stability of intramolecular hydrogen bonds, and the formation of intermolecular hydrogen bonds with the solvent. By analyzing radial distribution functions (RDFs), it is possible to characterize the structure of the solvent shell around specific atoms, such as the hydrogen of the oxime's hydroxyl group or the indole N-H, which is critical for understanding its solubility and behavior in solution.

Table 6: Objectives of a Molecular Dynamics Simulation Study

| Simulation Objective | Parameter to Analyze | Potential Insight |

|---|---|---|

| Assess conformational stability | Root-Mean-Square Deviation (RMSD) | Determine if the molecule maintains its E-configuration over time. |

| Analyze solvent interactions | Radial Distribution Function (RDF) | Characterize the hydrogen bonding network with solvent molecules. |

| Evaluate molecular flexibility | Root-Mean-Square Fluctuation (RMSF) | Identify the most rigid and flexible regions of the molecule. |

Compound Names Mentioned

Synthetic Utility As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Complex Polyheterocyclic Systems

The rich chemical reactivity of (E)-6,7-dihydro-1H-indol-4(5H)-one oxime makes it an attractive starting material for the synthesis of diverse and complex polyheterocyclic systems. The presence of both an indole (B1671886) nucleus and a reactive oxime function within the same molecule allows for a variety of chemical transformations to generate fused and spirocyclic scaffolds, as well as structures containing quaternary carbon centers.

Formation of Fused Ring Systems via Cycloaddition or Annulation Reactions

The 4,5,6,7-tetrahydroindol-4-one framework, the precursor to the title oxime, is a well-established starting point for the synthesis of polyheterocyclic structures. nih.gov Various synthetic strategies have been developed to construct additional rings fused to the indole core. For instance, the ketone functionality can be α-formylated and subsequently converted to enaminoketones, which serve as versatile precursors for a multitude of tricyclic heterocycles. nih.gov

While direct cycloaddition reactions involving this compound are not extensively documented, the reactivity of cyclic ketoximes in such transformations is well-known. A notable example is the in situ generation of α-nitrosoalkenes from cyclic ketoximes through oxidation with agents like chloramine-T. orientjchem.org These transient α-nitrosoalkenes can then participate in hetero-Diels-Alder reactions with various alkenes to afford fused-oxazine derivatives in good yields. orientjchem.org This methodology provides a viable pathway for the construction of fused heterocyclic systems from cyclic ketoximes, including, in principle, this compound.

Furthermore, a thermal researchgate.netresearchgate.net sigmatropic rearrangement of an O-alkenoate derivative of 4,5,6,7-tetrahydroindol-4-one has been shown to yield a pyrrole-fused tetrahydroindole structure, demonstrating another route to fused systems. nih.gov

Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have also been developed, leading to the efficient synthesis of polycyclic fused indoline (B122111) scaffolds, such as tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org These reactions showcase the versatility of the indole core in constructing complex, fused architectures. acs.org

Construction of Spirocyclic Compounds

Spirocyclic frameworks are prevalent in a wide array of natural products and pharmacologically active compounds. rsc.orgrsc.org The indole nucleus is a common feature in many spirocyclic structures, and various synthetic strategies have been devised for their construction. rsc.orgrsc.org While specific examples utilizing this compound are not prominent in the literature, the general reactivity of related indole derivatives provides a blueprint for its potential application in spirocycle synthesis.

One established method for the synthesis of spirocyclic indolenines involves the dearomatization of indole derivatives. rsc.org For instance, the reaction of indole derivatives with sulfur ylides can lead to the formation of spiro-cyclopropane compounds. nih.gov Additionally, intramolecular ipso-iodocyclization of alkyne-tethered indoles offers another route to spiroindolenines. nih.gov

The Beckmann rearrangement of oximes, a classic transformation, can also be steered towards the formation of spirocyclic products under specific conditions. tcichemicals.com For example, the treatment of certain oximes with trifluoromethanesulfonic acid can yield spirocyclic compounds as the major product. tcichemicals.com This suggests that this compound could potentially undergo similar transformations to generate spirocyclic indolines.

Furthermore, gold(I)-catalyzed cascade cyclizations of azido-alkynes have been shown to produce 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones stereoselectively. acs.org This method highlights the potential of transition metal catalysis in accessing complex spirocyclic indole derivatives. acs.org

Building Block for Quaternary Carbon Center Formation

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. researchgate.net The strategic placement of functional groups in this compound offers potential avenues for the creation of such centers.

Recent advances in radical chemistry have demonstrated that oxime esters can serve as precursors to nitrogen-centered radicals upon N-O bond cleavage. nih.gov These iminyl radicals can then undergo further transformations to generate carbon-centered radicals, which can participate in bond-forming reactions. For instance, the fragmentation of cyclic ketoxime esters can lead to the formation of cyanoalkyl radicals. nih.gov These radical species can then be utilized in various coupling reactions, potentially leading to the formation of quaternary carbon centers.

While direct application of this compound in this context is yet to be reported, the underlying principles of oxime ester radical chemistry provide a conceptual framework for its use in constructing quaternary carbons.

Role in the Development of Novel Synthetic Methodologies

The unique reactivity of oximes and their derivatives has been harnessed in the development of novel synthetic methodologies. For example, the Beckmann rearrangement, a cornerstone reaction of oximes, is widely used for the synthesis of amides and lactams. wikipedia.org The reaction of oximes can be directed towards different outcomes, such as the formation of cyclic imines through intramolecular nucleophilic substitution, by careful choice of reaction conditions and derivatization of the oxime group. tcichemicals.com

The development of chemoenzymatic processes for the oxidation of amines to oximes represents a green and efficient synthetic approach. nih.gov Such methodologies, while not directly involving the title compound as a product, highlight the ongoing innovation in oxime synthesis and reactivity.

Furthermore, the radical reactions of oxime esters have opened up new avenues for C-C bond formation and the synthesis of nitrogen-containing heterocycles. nih.gov These methods, often involving photoredox or transition-metal catalysis, demonstrate the potential of oxime derivatives to participate in novel and powerful synthetic transformations. nih.gov

Applications in Materials Science: Development of Organic Electronic Materials or Optoelectronic Scaffolds

Indole and its derivatives are known to possess interesting electronic and optical properties, making them attractive candidates for applications in materials science. researchgate.net The extended π-system of the indole ring can be further modulated through the introduction of various substituents and by the formation of fused aromatic systems, leading to materials with tailored electronic and photophysical characteristics. acs.orginnoget.com

While specific applications of this compound in materials science have not been explicitly detailed, the structural motif holds promise. The fusion of the indole ring with other cyclic systems can lead to the formation of polycyclic aromatic compounds with potential use as organic semiconductors in devices such as organic photovoltaic cells. innoget.com The ability to tune the electronic properties through chemical modification is a key advantage of organic materials. innoget.com

Future Perspectives and Emerging Research Avenues for Indol 4 5h One Oximes

Development of Novel Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of oximes, moving away from methods that use hazardous solvents and produce significant waste. ijprajournal.com Future research will likely focus on expanding these eco-friendly strategies for indol-4(5H)-one oximes.

One promising area is the use of solvent-free reaction conditions. mdpi.com Mechanochemistry, which involves grinding solid reactants together to initiate a chemical reaction, has been shown to be a highly efficient and environmentally benign method for preparing various oximes. mdpi.com This technique minimizes waste, reduces reaction times, and can sometimes lead to different selectivity compared to solution-phase reactions. mdpi.comd-nb.info Another green approach involves the use of natural acid catalysts, such as aqueous extracts from fruits like citrus limetta or plants like vitis lanata, which serve as biodegradable and inexpensive alternatives to conventional acid catalysts. ijprajournal.com

Further research is expected to explore a wider range of solid-supported catalysts and benign reaction media, such as water or ionic liquids, to synthesize and functionalize the indol-4(5H)-one oxime core. d-nb.info The development of one-pot syntheses from readily available anilines and other simple building blocks under mild, metal-free conditions represents a significant step towards sustainable indole (B1671886) synthesis. semanticscholar.org

| Green Synthesis Approach | Key Features | Potential Advantages | Reference |

| Mechanochemistry | Solvent-free grinding of reactants (e.g., aldehyde/ketone, NH₂OH·HCl, base). | Reduced waste, faster reactions, altered selectivity, enhanced safety. | mdpi.com |

| Natural Acid Catalysis | Use of aqueous extracts from plants (e.g., vitis lanata) or fruits (citrus limetta). | Environmentally benign, low-cost, biodegradable catalysts. | ijprajournal.com |

| Solvent-Free Grinding | Grinding reactants at room temperature, often with a solid catalyst like Bi₂O₃. | Minimizes waste disposal, simple, efficient, short reaction times. | d-nb.info |

| Aqueous Biphasic Systems | Reactions conducted in water or ionic liquid/water systems. | Avoids volatile organic solvents, potential for catalyst recycling. | d-nb.info |

Design of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for indol-4(5H)-one oxime synthesis is a major research frontier. The goal is to achieve higher yields, greater chemo- and regioselectivity, and milder reaction conditions.

Transition-metal catalysis has been instrumental in functionalizing oximes and related indole structures. acs.orgnih.gov Future work will likely involve exploring a broader range of earth-abundant and non-toxic metals as catalysts. For instance, simple cerium salts have shown promise as inexpensive and effective photocatalysts for oxime transformations, offering a scalable alternative to costly iridium-based catalysts. nsf.gov Nickel- and iron-catalyzed radical reactions have also been developed for synthesizing nitrogen-containing heterocycles from oxime esters. nih.gov

Photocatalysis, using visible light to drive reactions, is another rapidly expanding area. rsc.org The development of solid-state photocatalysts for reactions like oxime cycloadditions demonstrates the potential for creating highly efficient and recyclable catalytic systems. nsf.gov Organocatalysis, which uses small organic molecules as catalysts, also presents opportunities for developing asymmetric transformations, yielding specific stereoisomers of functionalized indol-4(5H)-one oximes. nih.gov

| Catalytic System | Catalyst Type | Transformation Example | Key Advantage | Reference |

| Photocatalysis | Cerium Salts | Fragmentation of oximes to iminyl radicals. | Use of inexpensive, earth-abundant metals. | nsf.gov |

| Transition-Metal Catalysis | Nickel/Iron | Cascade radical reactions of oxime esters. | Synthesis of functionalized pyrrolines. | nih.gov |

| Transition-Metal Catalysis | Copper | Cyclization of oxime acetates with α-amino acid esters. | Preparation of substituted pyrrolin-2-ones. | nih.gov |

| Organocatalysis | 4-HO-TEMPO | Redox cyclization of cyclopropanol (B106826) and oxime acetate (B1210297). | Metal-free synthesis of pyridine (B92270) derivatives. | nih.gov |

Exploration of New Reactivity Modes and Unprecedented Transformations

The oxime functional group is remarkably versatile, capable of undergoing a wide range of chemical transformations. nsf.gov A key area of future research is the discovery of novel reactivity modes for indol-4(5H)-one oximes, leading to the synthesis of unprecedented molecular architectures.

One major avenue of exploration involves the generation and subsequent reaction of iminyl radicals from the oxime's N-O bond. nsf.gov This reactivity has been harnessed for the addition to alkenes to create functionalized imines and for the synthesis of various N-heterocycles. nsf.gov Further investigation into controlling the fate of these radical intermediates could unlock new synthetic pathways.

Cycloaddition reactions are another fertile ground for discovery. While 1,3-dipolar cycloadditions of oximes to form isoxazolines are well-established, newer research is exploring [2+2]-cycloadditions to access strained four-membered heterocycles like azetidines. nsf.gov Visible light-photocatalyzed formal (4+2) cycloadditions involving indole derivatives have also been developed to synthesize complex fused ring systems like pyrido[1,2-a]indol-6(7H)-ones. rsc.org Exploring the participation of the indol-4(5H)-one oxime scaffold in these and other pericyclic reactions could yield novel heterocyclic frameworks.

| Reactivity Mode | Key Intermediate/Process | Resulting Product Class | Reference |

| Radical Chemistry | Iminyl radical formation via N-O bond fragmentation. | Functionalized imines, N-containing heterocycles. | nsf.gov |

| [2+2] Cycloaddition | Reaction with alkenes. | Strained azetidines and azetines. | nsf.gov |

| Formal (4+2) Cycloaddition | Visible light-photocatalyzed reaction of indole derivatives. | Fused heterocyclic systems (e.g., pyrido[1,2-a]indol-6(7H)-ones). | rsc.org |

| N-O Bond Cleavage | Transition-metal or organocatalyzed cleavage. | Spirooxindole 2H-azirines, pyrrolines. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better process control, and easier scalability. The integration of flow chemistry with automated synthesis platforms is set to revolutionize the preparation of complex molecules like indole derivatives. researchgate.net

Researchers have successfully demonstrated the total flow synthesis of complex indole-containing molecules, such as auxin mimic-based herbicides. researchgate.net These multi-step processes are often "telescoped," meaning the output from one reactor flows directly into the next, without the need for manual isolation and purification of intermediates. This approach dramatically increases efficiency and reduces waste.

Future applications for indol-4(5H)-one oximes will involve developing robust flow protocols for their synthesis and subsequent derivatization. This could include integrating catalytic reactions, purifications, and reaction monitoring into a single, automated sequence. Such platforms would enable the rapid generation of libraries of indol-4(5H)-one oxime derivatives for screening in drug discovery and materials science.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced characterization techniques that allow for the in-situ or operando monitoring of reactions as they occur are becoming indispensable tools. researchgate.net

For the synthesis of indol-4(5H)-one oximes, techniques such as operando Raman spectroscopy, X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS) could provide invaluable insights. researchgate.net These methods can track the evolution of reactants, intermediates, and products in real-time, helping to identify transient species and elucidate complex catalytic cycles. researchgate.net For example, monitoring the local atomic structure and oxidation state of a metal catalyst during a reaction can reveal the true nature of the active catalytic site. researchgate.net

The application of these advanced spectroscopic and spectrometric techniques will allow researchers to move beyond static pictures of reaction endpoints and gain a dynamic understanding of the entire reaction pathway. This knowledge will be critical for the rational design of more efficient and selective syntheses of indol-4(5H)-one oximes and their derivatives.

Q & A

Q. What synthetic methodologies are effective for preparing (E)-6,7-dihydro-1H-indol-4(5H)-one oxime and its derivatives?

The compound can be synthesized via multicomponent reactions (MCRs) under environmentally benign conditions. For example, combining cyclohexenone, substituted acetophenones, and aniline derivatives in a water-ethanol (1:1) solvent under reflux yields indole derivatives. This method avoids hazardous solvents and achieves moderate-to-high yields (e.g., 60–85% for analogs) . Structural confirmation is typically performed via IR (C=O stretch at ~1680 cm⁻¹), - and -NMR (e.g., carbonyl carbons at 190–193 ppm), and elemental analysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- IR Spectroscopy : Detect oxime (N–O stretch at ~3200–3450 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹).

- NMR : -NMR identifies protons on the indole ring (e.g., δ 6.12 ppm for pyrazole CH) and substituents like methyl groups (δ 1.01 ppm for geminal dimethyl). -NMR confirms carbonyl carbons (190–193 ppm) and aromatic systems .

- Elemental Analysis : Verify empirical formulas (e.g., CHNO for analogs) with <1% deviation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Chemoenzymatic methods using lipases or esterases can resolve racemic intermediates. For example, kinetic resolution of acetoxy derivatives via Aspergillus niger achieves >90% enantiomeric excess (ee) for hydroxylated products. Optimization requires screening enzyme-substrate compatibility and reaction conditions (pH, temperature) .

Q. How can structural modifications enhance the bioactivity of this compound?

Introducing pyrazole or triazinoquinoxaline moieties via cyclocondensation improves antimicrobial activity. For instance, compound 42 (with a 4-bromophenyl group) exhibits inhibition zones of 18–22 mm against Staphylococcus aureus and Candida albicans. Structure-activity relationships (SAR) suggest electron-withdrawing substituents (e.g., Br, Cl) enhance potency by increasing electrophilicity .

Q. How should researchers address contradictory data in synthetic yield or bioactivity?

- Synthetic Yield Discrepancies : Compare solvent systems (e.g., water-ethanol vs. DMF), reaction times, and catalyst loading. For example, MCRs in water-ethanol yield 70–85% vs. 50–60% in nonpolar solvents due to improved solubility .

- Bioactivity Variability : Standardize microbial assays (e.g., broth microdilution for MIC values) and control for microbial strain resistance profiles .

Q. What advanced analytical approaches resolve stereochemical ambiguities in oxime derivatives?

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases.

- X-ray Crystallography : Determine absolute configuration for crystalline derivatives (e.g., analogs with bulky substituents) .

Q. How can green chemistry principles improve the sustainability of synthesizing this compound?

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalysis : Use immobilized lipases (e.g., Novozym® 435) for kinetic resolution, enabling catalyst reuse and minimizing waste .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing bioassay data?

- Dose-Response Curves : Fit data to Hill equations to calculate EC values.

- ANOVA : Compare inhibition zones across microbial strains (p < 0.05 threshold) .

Q. How to design experiments for probing reaction mechanisms (e.g., oxime formation)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.